

Application Notes and Protocols for the Use of Urea in Cryopreservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Urea

Cat. No.: B7761121

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cryopreservation is a critical technology for the long-term storage of biological samples, enabling advancements in biomedical research, cell-based therapies, and drug discovery. The primary challenge in cryopreservation is mitigating the damaging effects of ice crystal formation and osmotic stress on cellular structures. While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used cryoprotective agents (CPAs), they can exhibit cellular toxicity. Recent research into natural cryopreservation mechanisms has highlighted the potential of **urea** as a non-toxic, effective cryoprotectant. This document provides detailed application notes and protocols for utilizing **urea** in the cryopreservation of biological samples.

The basis for considering **urea** as a cryoprotectant comes from studies of freeze-tolerant animals like the wood frog, *Rana sylvatica*. These amphibians accumulate high concentrations of **urea** in their tissues, which, in conjunction with glucose, allows them to survive the freezing of a significant portion of their body water[1][2]. **Urea**'s cryoprotective effects are attributed to both colligative and non-colligative properties. Colligatively, it lowers the freezing point and reduces the amount of ice formed, thereby minimizing cellular dehydration[1]. Non-colligatively, it is thought to stabilize macromolecules and cellular structures at low temperatures[3].

These application notes provide a starting point for researchers to explore the use of **urea** as a cryoprotectant for various cell types. The provided protocols are generalized and may require optimization for specific cell lines or biological samples.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the cryoprotective effects of **urea**. This data is primarily derived from research on the wood frog, *Rana sylvatica*, and provides a basis for the development of cryopreservation protocols for other biological systems.

Table 1: **Urea** Concentrations and Survival in *Rana sylvatica*

Parameter	Normoureemic (Control)	Hyperuremic (Urea-Treated)	Reference
Urea Concentration	~10 $\mu\text{mol/mL}$	~70 $\mu\text{mol/mL}$	[1]
Survival after Freezing at -4°C	64%	100%	[1]

Table 2: In Vitro Cryoprotective Efficacy of **Urea** on *Rana sylvatica* Erythrocytes

Cryoprotectant	Concentration	% Reduction in Hemolysis (-4°C)	% Reduction in Hemolysis (-6°C)	Reference
Urea	40 mmol/L	70%	33%	[3]
Urea	80 mmol/L	Indistinguishable from 40 mmol/L	Indistinguishable from 40 mmol/L	[3]

Table 3: Comparison of **Urea** with Other Cryoprotectants on *Rana sylvatica* Erythrocytes

Cryoprotectant	Efficacy in Preventing Lysis and LDH Leakage	Reference
Urea	Comparable to glycerol	[2]
Urea	As good as or better than glucose	[2]

Experimental Protocols

The following are generalized protocols for the cryopreservation of cell suspensions using a **urea**-based cryoprotectant solution. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Preparation of Urea-Based Cryopreservation Medium

Objective: To prepare a sterile cryopreservation medium containing **urea**.

Materials:

- Basal cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS), heat-inactivated
- **Urea**, molecular biology grade
- Sterile, deionized water
- 0.22 µm sterile filter

Procedure:

- Prepare a sterile, concentrated **urea** stock solution.
 - Dissolve **urea** in basal medium or sterile water to create a 1 M stock solution. For example, dissolve 6.006 g of **urea** in a final volume of 100 mL of basal medium.
 - Sterilize the **urea** stock solution by passing it through a 0.22 µm filter.
- Prepare the final cryopreservation medium.
 - The final concentration of **urea** may need to be optimized. Based on the data from *Rana sylvatica*, a starting range of 40-80 mM is recommended.

- The final concentration of FBS can also be varied, with 10-20% being a common starting point for many cell lines.
- Example for a final concentration of 80 mM **Urea** and 10% FBS:
 - To a sterile 50 mL conical tube, add:
 - 8.6 mL of basal cell culture medium
 - 1.0 mL of heat-inactivated FBS
 - 0.4 mL of 1 M sterile **urea** stock solution
 - Mix gently by inverting the tube.
- Store the cryopreservation medium at 4°C for up to one week. Pre-chilling the medium to 4°C before use is recommended.

Protocol 2: Cryopreservation of Adherent Cells with Urea-Based Medium

Objective: To cryopreserve adherent cells using a **urea**-based cryoprotectant.

Materials:

- Healthy, sub-confluent culture of adherent cells
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA or other cell dissociation reagent
- **Urea**-based cryopreservation medium (from Protocol 1), chilled to 4°C
- Cryogenic vials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer

- Liquid nitrogen storage dewar

Procedure:

- Harvest the cells.
 - Aspirate the culture medium from the flask.
 - Wash the cell monolayer with sterile PBS.
 - Add the appropriate volume of trypsin-EDTA to detach the cells.
 - Incubate at 37°C until cells are detached.
 - Neutralize the trypsin with an equal volume of complete culture medium.
- Prepare the cell suspension.
 - Transfer the cell suspension to a sterile conical tube.
 - Centrifuge at 300 x g for 5 minutes.
 - Aspirate the supernatant.
- Resuspend the cells in cryopreservation medium.
 - Gently resuspend the cell pellet in the chilled **urea**-based cryopreservation medium to a final concentration of 1×10^6 to 5×10^6 cells/mL.
- Aliquot the cell suspension.
 - Dispense 1 mL of the cell suspension into each labeled cryogenic vial.
- Freeze the cells.
 - Place the cryogenic vials into a controlled-rate freezing container.
 - Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute[4][5].

- Long-term storage.
 - The next day, transfer the vials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -190°C)[4][6].

Protocol 3: Thawing of Cryopreserved Cells

Objective: To thaw cells cryopreserved with a **urea**-based medium and return them to culture.

Materials:

- Cryopreserved cells
- 37°C water bath
- Complete cell culture medium, pre-warmed to 37°C
- Sterile conical tube
- 70% ethanol

Procedure:

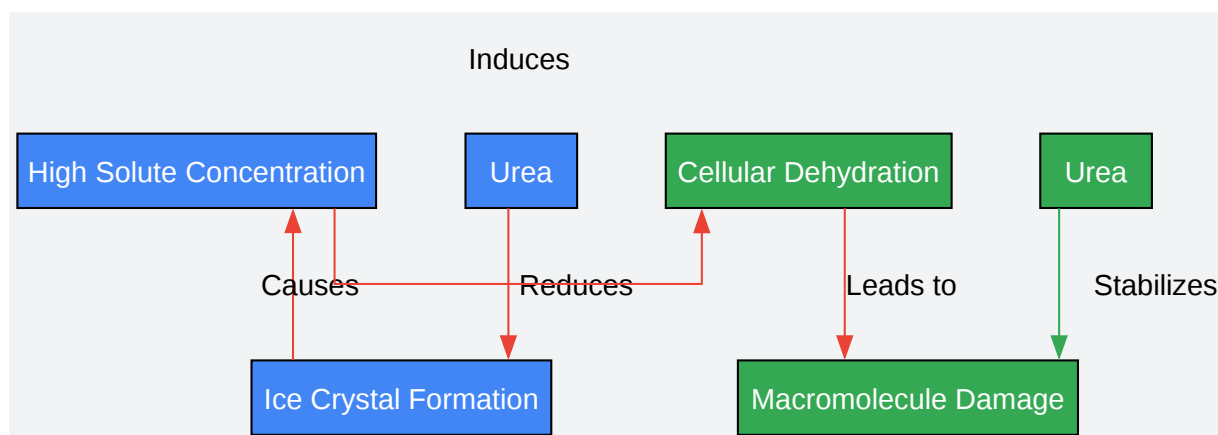
- Rapidly thaw the cells.
 - Remove a cryogenic vial from liquid nitrogen storage.
 - Immediately place the vial in a 37°C water bath, ensuring the cap does not go below the water line.
 - Gently agitate the vial until only a small ice crystal remains.
- Dilute the cryopreservation medium.
 - Wipe the outside of the vial with 70% ethanol.
 - In a sterile environment, immediately and slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium. This gradual dilution helps to reduce osmotic shock.

- Pellet and resuspend the cells.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Aspirate the supernatant containing the **urea**-based cryopreservation medium.
 - Gently resuspend the cell pellet in the desired volume of fresh, pre-warmed complete culture medium.
- Plate the cells.
 - Transfer the cell suspension to a new culture flask.
- Monitor cell viability and attachment.
 - Check the cells for attachment and viability after 24 hours. It is normal to observe some cell death post-thaw. A media change after 24 hours can help remove dead cells and debris.

Visualizations

Proposed Mechanism of Urea Cryoprotection

The following diagram illustrates the proposed dual mechanism of action for **urea** as a cryoprotectant.

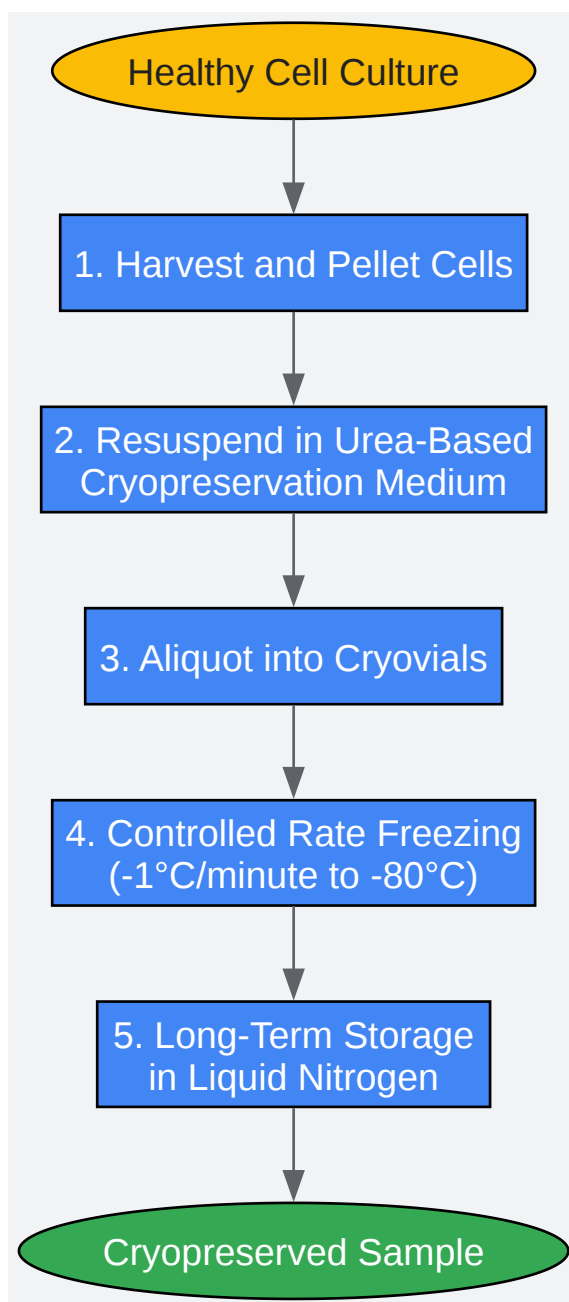


[Click to download full resolution via product page](#)

Caption: Proposed dual mechanism of **urea** cryoprotection.

Experimental Workflow for Cryopreservation with Urea

This diagram outlines the general workflow for cryopreserving biological samples using a **urea**-based cryoprotectant.

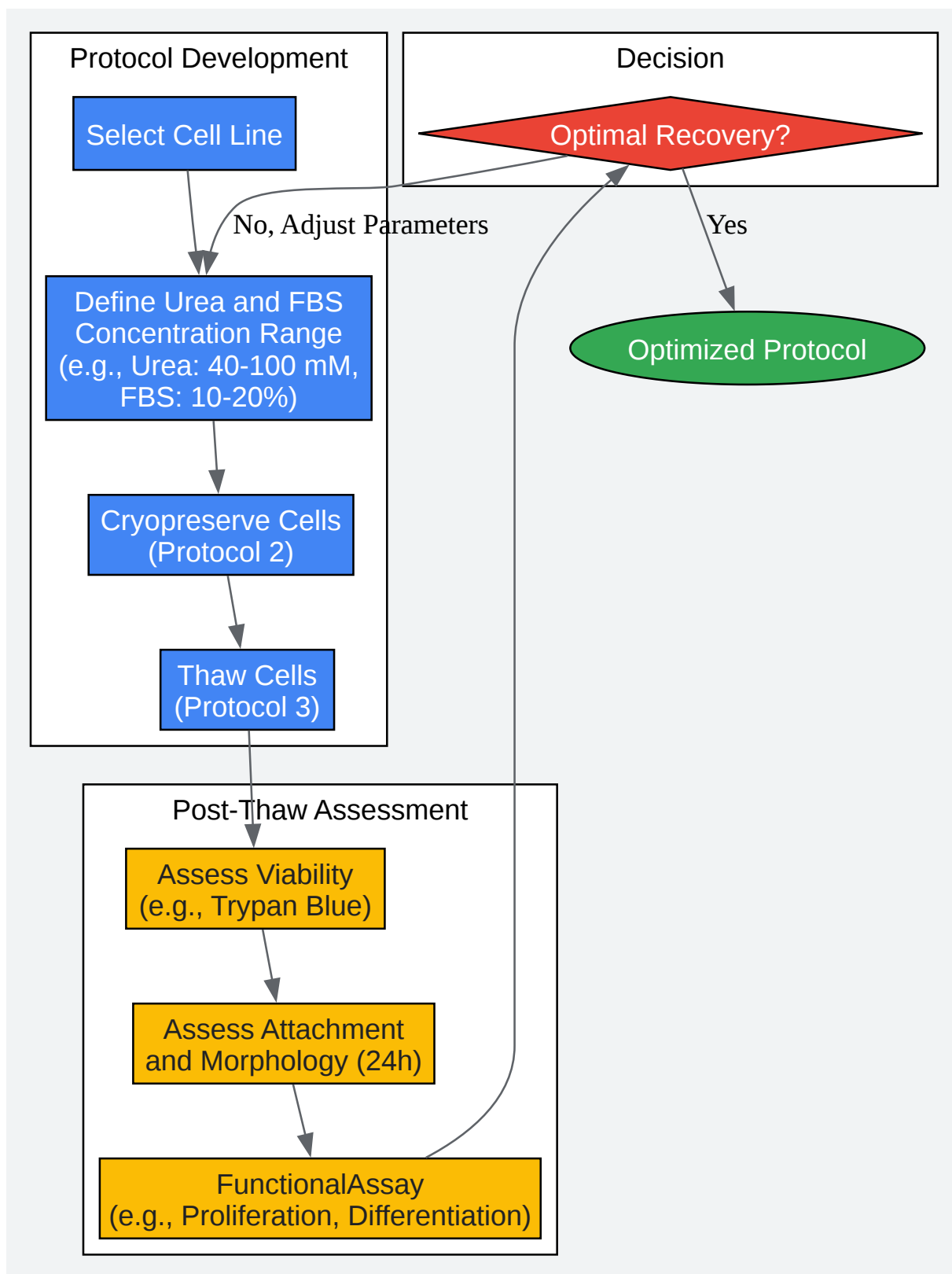


[Click to download full resolution via product page](#)

Caption: General experimental workflow for **urea**-based cryopreservation.

Logical Relationship for Protocol Optimization

This diagram illustrates the logical steps and considerations for optimizing a **urea**-based cryopreservation protocol for a new cell type.



[Click to download full resolution via product page](#)

Caption: Logical workflow for optimizing **urea** cryopreservation protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Urea loading enhances freezing survival and postfreeze recovery in a terrestrially hibernating frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryoprotection by urea in a terrestrially hibernating frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. stemcell.com [stemcell.com]
- 5. Cryopreservation protocol | Abcam [abcam.com]
- 6. sartorius.com [sartorius.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Use of Urea in Cryopreservation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7761121#using-urea-for-cryopreservation-of-biological-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com